2-Chloro-5-methoxyquinoline
CAS No.: 160893-07-2
Cat. No.: VC3793794
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160893-07-2 |
|---|---|
| Molecular Formula | C10H8ClNO |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 2-chloro-5-methoxyquinoline |
| Standard InChI | InChI=1S/C10H8ClNO/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3 |
| Standard InChI Key | ACMDJXKHEUGSIS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl |
| Canonical SMILES | COC1=CC=CC2=C1C=CC(=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic quinoline system with substituents at positions 2 (chloro) and 5 (methoxy). Key features include:
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Molecular Formula: C₁₀H₈ClNO
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SMILES: COC₁=CC=CC₂=C₁C=CC(=N₂)Cl
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 193.63 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| LogP (Partition Coefficient) | Estimated ~2.5 (moderate lipophilicity) |
Spectroscopic Characterization
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NMR: ¹H NMR spectra show distinct signals for methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
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FT-IR: Peaks at 550–750 cm⁻¹ (C–Cl stretch) and 1250–1300 cm⁻¹ (C–O–CH₃ stretch).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic routes involve:
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Friedländer Condensation: Condensation of 2-aminobenzophenone with ketones/aldehydes under acidic conditions.
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Skraup Synthesis: Reaction of aniline derivatives with glycerol and oxidizing agents .
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Chlorination of 5-Methoxyquinoline:
Table 2: Optimization of Chlorination Reaction
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst | AlCl₃ | 32–78% |
| Solvent | Dichloromethane | --- |
| Temperature | 60°C (reflux) | --- |
Industrial-Scale Manufacturing
Industrial processes utilize batch reactors with transition metal catalysts (e.g., Pd, Cu) to enhance efficiency. Ionic liquids are employed to reduce environmental impact .
Biological Activity and Mechanisms
Anticancer Properties
2-Chloro-5-methoxyquinoline derivatives demonstrate cytotoxicity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines:
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Mechanisms:
Table 3: Cytotoxicity Comparison of Quinoline Derivatives
| Compound | IC₅₀ (μM) | Target Cell Line |
|---|---|---|
| 2-Chloro-5-methoxyquinoline | 28.0 | HCT116 |
| Neocryptolepine | 6.26 | HCT116 |
| 5-Fluorouracil (5-Fu) | >50 | HCT116 |
Antimicrobial Activity
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Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli (MIC: 8–16 μg/mL).
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Mode of Action: Disruption of microbial cell wall synthesis via interaction with penicillin-binding proteins.
Applications in Drug Discovery and Imaging
Radioligand Development
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mGluR5 Imaging: 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ), derived from 2-chloro-5-methoxyquinoline, serves as a positron emission tomography (PET) tracer for metabotropic glutamate receptor 5 (mGluR5) in neuropathic pain models .
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Brain Uptake: High accumulation in cortical regions and hippocampus, correlating with mGluR5 density .
Organic Electronics
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OLEDs: The quinoline core’s electron-deficient nature enhances charge transport in light-emitting layers.
Comparative Analysis with Analogues
Structural Analogues
| Compound | Substituents | Key Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Cl at C2 | Moderate antimicrobial |
| 5-Methoxyquinoline | OCH₃ at C5 | Weak enzyme inhibition |
| 2-Chloro-8-methoxyquinoline | Cl at C2, OCH₃ at C8 | Enhanced cytotoxicity |
Electronic Effects
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Chloro Group: Enhances electrophilicity, facilitating nucleophilic substitution.
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Methoxy Group: Improves solubility and bioavailability via resonance donation .
Future Directions and Challenges
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